molecular formula C18H14N4O2S B2581875 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1209340-12-4

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2581875
CAS No.: 1209340-12-4
M. Wt: 350.4
InChI Key: BGWBTVPLUUEJMC-UHFFFAOYSA-N
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Description

The compound "N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a heterocyclic molecule featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl ring and a 1-methyl-2-oxo-1,2-dihydropyridine carboxamide moiety.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-21-8-2-3-14(17(21)24)16(23)19-13-6-4-12(5-7-13)15-11-22-9-10-25-18(22)20-15/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBTVPLUUEJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anticonvulsant, and enzyme inhibition activities, supported by relevant data tables and case studies.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[2,1-b]thiazole moiety has been associated with antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound's activity against pancreatic cancer cells (Panc-1 and Panc-1R). The results indicated that the compound exhibited IC50 values ranging from 2.2 to 3.9 µM, demonstrating significant cytotoxicity in resistant cell lines .

CompoundCell LineIC50 (µM)
This compoundPanc-1R2.2 - 3.9

This activity was attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase, enhancing its therapeutic potential against resistant cancer types .

2. Anticonvulsant Activity

The anticonvulsant properties of the compound were investigated using various models of induced seizures. The presence of both imidazo[2,1-b]thiazole and dihydropyridine moieties is critical for its effectiveness.

Research Findings

In a study assessing anticonvulsant activity, compounds similar to this compound showed promising results with IC50 values indicating effective seizure control.

CompoundModel UsedIC50 (µg/mL)
Similar CompoundsPicrotoxin-induced convulsion model< 5

The mechanism of action appears to involve modulation of neurotransmitter pathways and ion channel activity .

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrase (CA). This enzyme plays a crucial role in physiological processes and is a target for drug development.

Inhibition Studies

Inhibition assays revealed that derivatives of the compound had varying degrees of CA inhibition:

CompoundIsoform TargetedKi (µM)
This compoundhCA II>100
Similar CompoundshCA IX15 - 30

These findings suggest that while some derivatives exhibit weak inhibition of cytosolic isoforms, they may be more effective against tumor-associated isoforms .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

  • Anticancer Activity : Compounds containing the imidazo[2,1-b]thiazole moiety have shown potential as anticancer agents. They act by inhibiting specific kinases involved in tumor growth and metastasis. For example, derivatives have been developed that selectively inhibit the DDR1 kinase, which is implicated in non-small cell lung cancer (NSCLC) progression .
  • Antiviral Properties : Some derivatives of imidazo[2,1-b]thiazole have demonstrated antiviral activity against RNA viruses. Research has indicated that these compounds can inhibit viral replication at cytotoxic concentrations ranging from >100 to 20 µM . This suggests potential for developing antiviral therapies based on this scaffold.
  • Metabolic Disorders : The compound has also been investigated for its effects on metabolic conditions such as Type 2 diabetes. Its ability to activate NAD(+)-dependent deacetylases like SIRT1 may contribute to improved metabolic profiles and insulin sensitivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide:

Substituent Effect on Activity
Imidazo[2,1-b]thiazoleEnhances anticancer and antiviral activity
Methyl groupIncreases lipophilicity and cellular permeability
Carboxamide groupContributes to binding affinity with target enzymes

Anticancer Research

A study focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives found that certain compounds significantly inhibited cell proliferation in various cancer cell lines. For example, one derivative exhibited a dose-dependent inhibition of H1299 NSCLC cells with IC50 values ranging from 1.25 to 5.0 μM . These findings underscore the compound's potential as a lead for developing new cancer therapies.

Antiviral Activity

In another investigation, a series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against multiple RNA viruses. The results showed promising antiviral activity, particularly against influenza virus strains. The study highlighted that modifications to the thiazole ring could enhance antiviral potency, leading to further chemical exploration in this area .

Metabolic Effects

Research into the metabolic effects of this compound revealed its role in activating SIRT1 pathways. This activation is associated with improved glucose metabolism and reduced inflammation in animal models of Type 2 diabetes . Such findings suggest that this compound could play a role in developing new treatments for metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes two compounds with imidazo[1,2-a]pyridine cores, which share structural motifs with the target compound but differ in substituents and functional groups. Below is a detailed comparison:

Structural and Functional Differences

Core Heterocycle: The target compound contains an imidazo[2,1-b]thiazole ring, while the analogs in the evidence (1l and 2d) feature imidazo[1,2-a]pyridine cores . The imidazo-thiazole core in the target compound introduces sulfur, which may enhance metabolic stability compared to the nitrogen-rich imidazo-pyridine systems in 1l and 2d.

Substituents :

  • The target compound has a carboxamide group (-CONH-) at position 3 of the dihydropyridine ring, whereas 1l and 2d possess ester groups (-COOEt) and nitrile (-CN) functionalities . Carboxamides generally improve solubility and bioavailability compared to esters.
  • Both 1l and 2d include 4-nitrophenyl substituents, which are absent in the target compound. Nitro groups are electron-withdrawing and may influence reactivity or toxicity.

Physical Properties

Property Target Compound Compound 1l Compound 2d
Molecular Weight Not Available 585.56 g/mol 579.58 g/mol
Melting Point Not Available 243–245°C 215–217°C
Yield (%) Not Available 51% 55%
Key Functional Groups Carboxamide, Imidazo-thiazole Nitrile, Nitrophenyl, Ester Nitrile, Nitrophenyl, Ester, Benzyl

Spectroscopic Data

  • NMR : The target compound’s 1H/13C NMR would likely show distinct shifts for the imidazo-thiazole protons (δ ~7–9 ppm) and the carboxamide NH (δ ~10–12 ppm). In contrast, 1l and 2d exhibit characteristic nitro group peaks (δ ~8.5 ppm) and ester carbonyls (δ ~165–170 ppm in 13C NMR) .
  • IR : The carboxamide group in the target compound would display N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹), differing from the ester C=O (~1720 cm⁻¹) and nitrile (∼2220 cm⁻¹) bands in 1l and 2d .

Research Implications

  • Bioactivity : The carboxamide group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the ester-containing analogs 1l and 2d.
  • Synthetic Challenges : The imidazo[2,1-b]thiazole core in the target compound likely requires specialized synthetic routes, whereas 1l and 2d were synthesized via one-pot reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing this compound, given its complex heterocyclic architecture?

  • Methodological Answer : The compound contains imidazo[2,1-b]thiazole and dihydropyridine moieties, which require multi-step synthesis.

  • Imidazo-thiazole synthesis : Use a one-pot reaction with substituted phenylglyoxals and 2-aminothiazoles, followed by cyclization under acidic conditions (e.g., acetic acid) .
  • Dihydropyridine-carboxamide coupling : Employ Buchwald-Hartwig amination or Ullmann coupling to link the imidazo-thiazole unit to the dihydropyridine-carboxamide core. Optimize reaction conditions (e.g., Pd catalysts, ligand selection) using computational reaction path search methods to reduce trial-and-error .
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should structural characterization be performed to validate the compound’s identity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm hydrogen/carbon environments. For example, the imidazo-thiazole proton signals typically appear at δ 7.5–8.5 ppm, while the dihydropyridine carbonyl resonates at ~170 ppm in 13C^{13}C NMR .
  • HRMS : Validate molecular mass with high-resolution mass spectrometry (e.g., ESI-HRMS, calculated vs. observed m/z within ±2 ppm error) .
  • IR spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Target identification : Screen against kinase or protease targets using computational docking (e.g., AutoDock Vina) to prioritize assays .
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
  • Solubility testing : Perform shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in SAR (Structure-Activity Relationship) data for derivatives of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100 ns to identify binding stability outliers. For example, a methyl group at the dihydropyridine’s 1-position may sterically hinder target binding .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (e.g., Hammett σ) with activity. Validate models via leave-one-out cross-validation .
  • Data reconciliation : Compare experimental IC50_{50} values with predicted binding free energies (ΔG) to flag compounds requiring re-synthesis .

Q. What experimental designs optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a central composite design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing DMF content from 10% to 30% may reduce imidazo-thiazole dimerization .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak product concentration .
  • Byproduct analysis : Characterize side products via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl) to block unwanted nucleophilic attacks .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

  • Methodological Answer :

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Introduce fluorinated groups to block metabolic hotspots .
  • Pharmacokinetic (PK) modeling : Fit non-compartmental models to plasma concentration-time curves to calculate AUC and half-life. Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro potency .
  • Tissue distribution studies : Use radiolabeled 14C^{14}C-compound with autoradiography to assess target organ penetration .

Q. What strategies validate the compound’s mechanism of action when traditional assays yield ambiguous results?

  • Methodological Answer :

  • Chemical proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated probe to pull down target proteins from cell lysates. Confirm hits via Western blot .
  • CRISPR-Cas9 knockout : Generate cell lines lacking suspected targets (e.g., AKT1) and compare compound efficacy in wild-type vs. knockout models .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify allosteric binding sites missed by docking .

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